(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound that belongs to the class of amino ketones. It features a piperidine ring substituted with a chlorine atom and an amino group, making it structurally interesting for various applications in medicinal chemistry. This compound is notable for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
The compound is synthesized through various methods, often involving chiral building blocks to ensure the desired stereochemistry. Its synthesis and characterization have been documented in several scientific studies, highlighting its importance in drug development.
The synthesis of (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can be achieved through several approaches, typically involving asymmetric synthesis techniques. One common method includes the use of chiral catalysts or reagents that facilitate the formation of the desired stereoisomer.
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can participate in various chemical reactions, including:
These reactions typically require careful control of conditions (temperature, solvent, etc.) to favor the desired pathway and minimize side reactions.
The mechanism of action for (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one primarily involves its interaction with biological targets such as receptors or enzymes in the central nervous system.
Research indicates that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, potentially influencing conditions such as anxiety or depression.
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific uses:
The synthesis of enantiomerically pure (R)-3-chloropiperidine is foundational for constructing the target compound. Industrial routes typically employ resolution or asymmetric catalysis. Kinetic resolution of racemic 3-hydroxypiperidine using Candida antarctica lipase B achieves >99% enantiomeric excess (ee) when paired with vinyl acetate as an acyl donor . Alternatively, enantioselective reduction of 3-chloro-1-(tert-butoxycarbonyl)-pyridinium salts uses L-Selectride (lithium tri-sec-butylborohydride) with (S)-proline tert-butyl ester as a chiral controller, yielding (R)-3-chloropiperidine derivatives with 92–96% ee [4].
A three-step sequence from N-Boc-piperidin-3-one demonstrates high stereocontrol:
Table 1: Enantioselective Methods for (R)-3-Chloropiperidine Synthesis
Method | Chiral Source | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Enzymatic Resolution | Candida antarctica lipase B | 45 | >99 | |
L-Selectride Reduction | (S)-Proline tert-butyl ester | 78 | 96 | [4] |
Alpine Borane Reduction | (1R)-(–)-α-Pinene | 85 | 94 | [4] |
Coupling (R)-3-chloropiperidine with N-protected L-valine derivatives demands precise activation to avoid racemization. Standard carbodiimide protocols using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride with 1-hydroxybenzotriazole (EDCI/HOBt) in dichloromethane achieve 85–92% yields with <1% epimerization when performed at 0°C [2] [5]. Preactivation of N-Boc-L-valine as a pentafluorophenyl ester prior to amine addition further suppresses racemization, particularly valuable for sterically hindered amino acids [5].
Protection group selection critically influences reaction efficiency:
Final deprotection of the valine α-amino group typically employs hydrogenolysis (H₂/Pd-C) for carboxybenzyl-protected intermediates or acidic hydrolysis for Boc groups [2].
Table 2: Peptide Coupling Efficiency with (R)-3-Chloropiperidine
Activation Method | Solvent | Temperature (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
EDCI/HOBt | Dichloromethane | 0 | 92 | 0.8 |
Pentafluorophenyl ester | Dimethylformamide | 25 | 88 | 0.2 |
Propylphosphonic anhydride | Acetonitrile | –10 | 95 | 0.5 |
The C2 stereocenter in the valine fragment is optimally installed via Evans oxazolidinone auxiliaries or catalytic hydrogenation. Chiral glycine equivalents enable direct asymmetric synthesis: condensation of (R)-3-chloropiperidine with N-(diphenylmethylene)glycine tert-butyl ester under phase-transfer catalysis (cinchonidine-derived quaternary ammonium salts) yields the advanced intermediate with 90% ee [4]. Subsequent stereoselective alkylation at the α-position employs (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one as a chiral director, controlling methyl group introduction [4].
For the branched methyl group, enzymatic transamination outperforms chemical methods. L-Valine transaminase immobilized on silica gel converts 3-methyl-2-oxobutanoic acid to L-valine with >98% ee, which is then selectively coupled to the piperidine fragment .
Selective alkylation/acylation of the piperidine nitrogen requires protection of the valine amine group. Standard protocols employ:
Notably, electrophiles selectively target the piperidine nitrogen over the valine amine due to steric hindrance. Microwave-assisted Buchwald-Hartwig amination enables arylations using palladium tri-tert-butylphosphine catalysts, yielding N-arylpiperidine derivatives within 15 minutes at 120°C [4]. Bromination at C4 of the piperidine ring is achievable post-functionalization using N-bromosuccinimide under radical conditions (azobisisobutyronitrile initiation), enabling further diversification [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2